molecular formula C18H26N2O2 B2823984 2-(3-methylphenyl)-N-[1-(oxan-4-yl)pyrrolidin-3-yl]acetamide CAS No. 2320221-43-8

2-(3-methylphenyl)-N-[1-(oxan-4-yl)pyrrolidin-3-yl]acetamide

Cat. No.: B2823984
CAS No.: 2320221-43-8
M. Wt: 302.418
InChI Key: VSHGYSQVPRCXJI-UHFFFAOYSA-N
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Description

2-(3-methylphenyl)-N-[1-(oxan-4-yl)pyrrolidin-3-yl]acetamide is a synthetic organic compound that belongs to the class of acetamides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-methylphenyl)-N-[1-(oxan-4-yl)pyrrolidin-3-yl]acetamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Pyrrolidine Ring: Starting from a suitable precursor, the pyrrolidine ring can be synthesized through cyclization reactions.

    Introduction of the Tetrahydro-2H-pyran Group: This step involves the addition of the tetrahydro-2H-pyran group to the pyrrolidine ring, often through nucleophilic substitution or addition reactions.

    Acetamide Formation: The final step involves the formation of the acetamide group by reacting the intermediate with an acylating agent such as acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(3-methylphenyl)-N-[1-(oxan-4-yl)pyrrolidin-3-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Investigated for its potential as a drug candidate for various diseases.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-(3-methylphenyl)-N-[1-(oxan-4-yl)pyrrolidin-3-yl]acetamide would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    N-(1-(tetrahydro-2H-pyran-4-yl)pyrrolidin-3-yl)-2-(p-tolyl)acetamide: Similar structure with a different substitution pattern on the aromatic ring.

    N-(1-(tetrahydro-2H-pyran-4-yl)pyrrolidin-3-yl)-2-(m-xylyl)acetamide: Similar structure with additional methyl groups on the aromatic ring.

Uniqueness

2-(3-methylphenyl)-N-[1-(oxan-4-yl)pyrrolidin-3-yl]acetamide is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. This uniqueness can make it a valuable compound for specific applications where other similar compounds might not be as effective.

Properties

IUPAC Name

2-(3-methylphenyl)-N-[1-(oxan-4-yl)pyrrolidin-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O2/c1-14-3-2-4-15(11-14)12-18(21)19-16-5-8-20(13-16)17-6-9-22-10-7-17/h2-4,11,16-17H,5-10,12-13H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSHGYSQVPRCXJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CC(=O)NC2CCN(C2)C3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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